(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole ring substituted with ethyl and nitro groups, and a pivalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzo[d]thiazole core is achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position.
Ethylation: The ethyl group is introduced via an alkylation reaction, typically using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Formation of the Ylidene Moiety: The ylidene moiety is formed by the condensation of the benzo[d]thiazole derivative with pivalamide under basic conditions, often using a base like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group, where electron-withdrawing effects make the carbon more susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity, particularly due to the presence of the nitro and benzo[d]thiazole moieties, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, which are subjects of ongoing research.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The nitro group can be a precursor to bioactive amines, and the benzo[d]thiazole core is a known pharmacophore in various therapeutic agents.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may contribute to the design of novel polymers or dyes.
Mechanism of Action
The mechanism by which (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzo[d]thiazole core may bind to specific proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide: Similar structure but with an acetamide group instead of a pivalamide group.
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide: Similar structure but with a benzamide group.
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)formamide: Similar structure but with a formamide group.
Uniqueness
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide is unique due to the presence of the pivalamide group, which can influence its steric and electronic properties
By understanding the detailed synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-5-16-10-7-6-9(17(19)20)8-11(10)21-13(16)15-12(18)14(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZMHVIZFJVAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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